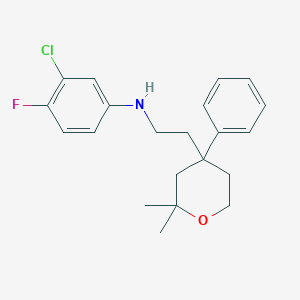
Icmt-IN-14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icmt-IN-14 is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase, an enzyme involved in the post-translational modification of proteins. This compound has shown significant activity with an IC50 value of 0.025 micromolar .
Méthodes De Préparation
The synthesis of Icmt-IN-14 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques such as nucleophilic substitution, reduction, and purification steps . Industrial production methods are not publicly disclosed but likely involve optimization of these synthetic routes for large-scale production.
Analyse Des Réactions Chimiques
Icmt-IN-14 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated intermediates and nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed depend on the specific reaction and conditions employed .
Applications De Recherche Scientifique
Icmt-IN-14 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of isoprenylcysteine carboxyl methyltransferase and its effects on protein modification.
Biology: Employed in research to understand the role of isoprenylcysteine carboxyl methyltransferase in cellular processes and signaling pathways.
Mécanisme D'action
Icmt-IN-14 exerts its effects by inhibiting isoprenylcysteine carboxyl methyltransferase, which is responsible for the methylation of the carboxylic acid of the protein terminal isoprenylated cysteine residue. This inhibition disrupts the post-translational modification of proteins, affecting their localization and function within the cell. The molecular targets and pathways involved include the Ras signaling pathway, which is crucial for cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Icmt-IN-14 is unique due to its high potency and specificity as an inhibitor of isoprenylcysteine carboxyl methyltransferase. Similar compounds include:
Cysmethynil: Another inhibitor of isoprenylcysteine carboxyl methyltransferase with a different chemical structure and lower potency.
Compound D2-1: Exhibits ICMT inhibitory activity with an IC50 value of 1 micromolar, making it less potent than this compound.
Propriétés
Formule moléculaire |
C21H25ClFNO |
|---|---|
Poids moléculaire |
361.9 g/mol |
Nom IUPAC |
3-chloro-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-fluoroaniline |
InChI |
InChI=1S/C21H25ClFNO/c1-20(2)15-21(11-13-25-20,16-6-4-3-5-7-16)10-12-24-17-8-9-19(23)18(22)14-17/h3-9,14,24H,10-13,15H2,1-2H3 |
Clé InChI |
QLTRHKVENUFCAP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CCO1)(CCNC2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















